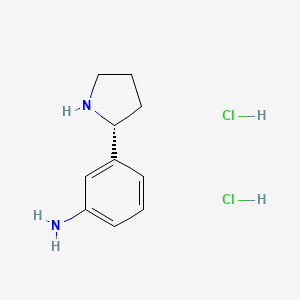

(R)-3-(Pyrrolidin-2-YL)aniline 2hcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2R)-pyrrolidin-2-yl]aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;;/h1,3-4,7,10,12H,2,5-6,11H2;2*1H/t10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKASUHDSGOEJJ-YQFADDPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Pyrrolidin 2 Yl Aniline 2hcl and Analogous Chiral Pyrrolidine Scaffolds

Stereoselective and Enantioselective Synthesis Strategies for the (R)-Pyrrolidin-2-yl Moiety

The construction of the chiral pyrrolidine (B122466) ring with a defined stereochemistry at the 2-position is a pivotal step in the synthesis of (R)-3-(Pyrrolidin-2-YL)aniline and its analogs. Various sophisticated strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prominent method for creating spiropyrrolidine heterocycles with high enantioselectivity. rsc.org This approach offers a direct route to structurally diverse pyrrolidines under mild conditions. rsc.org

Another notable strategy involves the use of chiral catalysts to control the stereochemical outcome of cyclization reactions. For instance, a chiral amine-derived iridacycle complex has been shown to catalyze the "borrowing hydrogen" annulation of racemic diols and primary amines to produce a wide range of enantioenriched pyrrolidines. organic-chemistry.org Similarly, a cationic CpRu complex with chiral picolinic acid derivatives can catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols, yielding (R)-alkenyl pyrrolidines with excellent enantiomeric ratios. lookchem.com

The "clip-cycle" synthesis is an innovative approach that utilizes a chiral phosphoric acid to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines, leading to highly enantioenriched pyrrolidines. whiterose.ac.uk This method is versatile and can accommodate various substitutions to produce 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk

Table 1: Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Direct synthesis from racemic diols and primary amines. organic-chemistry.org |

| Cationic CpRu Complex | Intramolecular Dehydrative N-allylation | High enantioselectivity for (R)-alkenyl pyrrolidines. lookchem.com |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization ("Clip-Cycle") | High enantiomeric excesses for disubstituted and spiropyrrolidines. whiterose.ac.uk |

| Copper Compounds | 1,3-Dipolar Cycloaddition | Stereospecific formation of trans-pyrrolines. rsc.org |

| Gold(I) Catalysis | Nitro-Mannich/Hydroamination Cascade | High yields and diastereoselectivities for substituted pyrrolidines. rsc.orgrsc.org |

Chiral Pool Approaches to Pyrrolidine Derivatives

The use of readily available chiral starting materials, known as the chiral pool, is a well-established strategy for the synthesis of enantiopure pyrrolidine derivatives. Proline, 4-hydroxyproline, and their derivatives are common starting points for the synthesis of many pyrrolidine-containing drugs. nih.govresearchgate.net For example, (S)-prolinol, which is typically prepared by the reduction of proline, is a key precursor for various pharmaceuticals. nih.gov

Pyroglutamic acid is another versatile chiral building block that has been utilized in multiple synthetic routes to access both cis- and trans-2,5-disubstituted pyrrolidines. nih.gov The synthesis of (R)-3-(Pyrrolidin-2-YL)aniline itself can be achieved through a stereospecific synthesis starting from commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate. google.com

Diastereoselective Routes to Substituted Pyrrolidines

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple stereocenters in the pyrrolidine ring. One effective strategy is the 1,3-dipolar cycloaddition of azomethine ylides, which is recognized as one of the best methods for preparing pyrrolidines. scholaris.caacs.org While this method can sometimes lead to mixtures of endo and exo cycloadducts, reaction conditions can be tuned to achieve high diastereoselectivity. scholaris.caacs.org

A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, affords substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.orgrsc.org Another approach involves the highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization to yield N-protected pyrrolidines with excellent diastereoselectivity. nih.gov Furthermore, primary amines can react with a keto-aldehyde functionality in the side-chain of an η4-dienetricarbonyliron complex to furnish pyrrolidines with outstanding diastereoselectivity. nih.gov

Table 2: Diastereoselective Synthetic Routes to Pyrrolidines

| Method | Key Features | Stereoselectivity |

| Azomethine Ylide Cycloaddition | Tunable mechanistic path to afford high diastereomeric purity. scholaris.caacs.org | High |

| Nitro-Mannich/Hydroamination Cascade | One-pot reaction creating three stereocenters. rsc.orgrsc.org | Good to Excellent |

| Addition to Chiral Sulfinimine | One-pot, four-step protocol. nih.gov | Excellent |

| Reaction with η4-dienetricarbonyliron complex | Utilizes an iron complex as a stereodirecting element. nih.gov | Excellent |

Strategic Introduction of the Aniline (B41778) Fragment to the Pyrrolidine Core

Once the chiral pyrrolidine moiety is constructed, the next critical step is the introduction of the aniline fragment. This can be achieved through various coupling reactions or by performing transformations on a pre-functionalized aniline precursor.

Coupling Reactions for Pyrrolidine-Aniline Linkage

The formation of the C-N bond between the pyrrolidine ring and the aniline moiety is a key transformation. While direct information on the coupling of a pre-formed (R)-pyrrolidin-2-yl group to an aniline is not extensively detailed in the provided context, general methods for forming such linkages can be inferred. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for forming aryl amine bonds and could be applicable.

Electrochemical methods also present a viable strategy. Cross-coupling reactions of 4-amino-6-chloropyrimidines with various functionalized aryl halides can be achieved using a nickel bromide 2,2'-bipyridine (B1663995) complex as a catalyst in an undivided electrochemical cell. nih.gov This suggests that similar electrochemical cross-coupling strategies could be employed to link a suitably functionalized pyrrolidine to an aniline derivative.

Functional Group Transformations on Aniline Precursors

An alternative strategy involves starting with a pyrrolidine derivative that is already attached to a modified aniline precursor, which is then converted to the final aniline product. For instance, a nitroaromatic group attached to the pyrrolidine can be reduced to the corresponding aniline. A chemoselective, metal-free reduction of aromatic nitro compounds to amines can be achieved using a combination of B₂pin₂ and KOtBu in isopropanol, a method that tolerates a variety of reducible functional groups. organic-chemistry.org

Another approach could involve the transformation of other functional groups on the aromatic ring. For example, a pyrrolidine attached to a protected aminophenyl group, such as a 4-methoxyaniline, could be deprotected in a later step to reveal the free aniline. nih.gov The synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines can be achieved in a one-pot process, which demonstrates the formation of a C-N bond between an aniline and a precursor that ultimately forms the pyrrolidine ring. mdpi.com

Multicomponent Reaction Protocols for Pyrrolidine-Based Systems

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. tandfonline.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. tandfonline.com Several MCR protocols have been developed for the diastereoselective and enantioselective synthesis of highly substituted pyrrolidine rings, which are central to the structure of (R)-3-(Pyrrolidin-2-YL)aniline. nih.gov

One notable MCR approach involves the [3+2] cycloaddition of azomethine ylides. tandfonline.com These ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde, can react with a variety of dipolarophiles to furnish the pyrrolidine core. tandfonline.com The stereochemical outcome of these reactions can often be controlled by the chirality of the starting amino acid or through the use of chiral catalysts.

A specific example of a diastereoselective MCR for synthesizing substituted pyrrolidines involves the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This one-pot reaction can create up to three new stereogenic centers with high diastereoselectivity. nih.gov The choice of Lewis acid and solvent can be critical; for instance, using 4.2 equivalents of titanium tetrachloride (TiCl₄) can lead to the exclusive formation of the pyrrolidine derivative. nih.gov

Another versatile MCR strategy is the copper-catalyzed reaction of sulfonyl azides, alkynes, and aziridines, which provides access to functionalized 2-imino-3-pyrrolines. nih.gov While this yields an unsaturated pyrroline (B1223166) ring, it can be a precursor to the desired saturated pyrrolidine scaffold through subsequent reduction steps.

The table below summarizes key aspects of selected multicomponent reactions for pyrrolidine synthesis.

| Reaction Type | Components | Catalyst/Reagent | Key Features | Ref |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane | TiCl₄ | Constructs up to three stereogenic centers in one step. | nih.gov |

| [3+2] Cycloaddition | Aldehydes, Amino acid esters, Chalcones | I₂, K₂CO₃ | Forms polysubstituted pyrrolidine-2-carboxylates. | tandfonline.com |

| Copper-Catalyzed MCR | Sulfonyl azides, Alkynes, Aziridines | Copper Iodide (CuI) | Produces functionalized 2-imino-3-pyrrolines. | nih.gov |

| Iridium-Catalyzed Cycloaddition | Tertiary amides, Conjugated alkenes | Vaska's complex, TMDS | Generates a wide range of highly substituted pyrrolidines. | acs.org |

Sustainable and Catalyst-Free Synthetic Approaches for Pyrrolidine Derivatives

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.govrsc.org This includes catalyst-free reactions and the use of environmentally benign solvents and energy sources like ultrasound or microwave irradiation. tandfonline.comrsc.org

Ultrasound irradiation has been successfully employed to promote the one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.org This method utilizes citric acid as a green additive in ethanol, avoiding the need for harsh catalysts. The key advantages of this approach include short reaction times, high yields, a clean reaction profile, and a simple work-up procedure. rsc.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable tool for accelerating the synthesis of pyrrolidine derivatives. nih.govtandfonline.com For instance, the reaction of aromatic aldehydes, glycine (B1666218) esters, and maleimides can be efficiently carried out under microwave heating to generate an intermediate that undergoes subsequent intramolecular cycloaddition to yield complex pyrrolidine-based hybrids in good yields. tandfonline.com

Furthermore, catalyst-free approaches for pyrrolidine synthesis have been reported. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation. The development of such catalyst-free methods is highly desirable as it simplifies purification processes and reduces the environmental impact associated with metal catalysts.

The following table highlights examples of sustainable approaches to pyrrolidine synthesis.

| Method | Reactants | Conditions | Key Advantages | Ref |

| Ultrasound-Promoted Synthesis | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric acid, Ethanol, Ultrasound | Fast, clean, high yields, green solvent and additive. | rsc.org |

| Microwave-Assisted Synthesis | Aromatic aldehydes, Glycine ester, Maleimides | Acetonitrile, 125°C, 15 min | Rapid reaction times, efficient formation of complex hybrids. | tandfonline.com |

| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters | Base, Heat | Metal-free, operationally simple, forms α-arylated pyrrolidinones. | nih.gov |

Total Synthesis Strategies Involving the (R)-3-(Pyrrolidin-2-YL)aniline 2HCl Framework

The chiral pyrrolidine scaffold is a cornerstone in the total synthesis of numerous biologically active natural products and pharmaceutical agents. acs.orgnih.gov While a specific total synthesis solely focused on this compound as the final target is not prominently documented, the synthesis of drugs and complex molecules containing this or a very similar structural unit provides valuable strategic insights.

Often, the synthesis of such molecules begins with readily available chiral precursors, most commonly (S)-proline, (S)-prolinol, or 4-hydroxyproline. nih.gov These starting materials provide a robust entry into the chiral pyrrolidine core with a pre-defined stereochemistry. For example, the synthesis of Avanafil, a drug used for erectile dysfunction, starts from (S)-prolinol, which is obtained by the reduction of (S)-proline. nih.gov

In the synthesis of Elbasvir, an antiviral drug for Hepatitis C, a key intermediate is (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate. nih.gov This intermediate is prepared from (S)-prolinol through an oxidation-condensation sequence. nih.gov Similarly, the synthesis of Daclatasvir, another important antiviral, involves the alkylation of N-protected proline as a key step to introduce the pyrrolidine moiety. nih.gov

These examples demonstrate a common strategy where the chiral pyrrolidine ring is introduced early in the synthetic sequence from a chiral pool starting material. The aniline portion, in the case of a target like (R)-3-(Pyrrolidin-2-YL)aniline, would typically be introduced through functional group manipulations on the pyrrolidine ring or via a coupling reaction. For instance, a suitably functionalized pyrrolidine derivative could undergo a cross-coupling reaction (e.g., Buchwald-Hartwig amination) with an aniline precursor or a protected aniline equivalent.

The synthesis of chiral pyrrolidines can also be achieved via asymmetric reactions, such as an enantioselective Hofmann-Löffler-Freytag reaction, which involves a regio- and stereoselective catalytic nitrene C-H insertion followed by a diastereoselective cyclization. researchgate.net Such methods provide access to chiral pyrrolidines from non-chiral starting materials, offering an alternative to the chiral pool approach.

The table below lists some compounds containing a chiral pyrrolidine scaffold and the synthetic strategy employed.

| Target Compound | Key Pyrrolidine Precursor | Synthetic Strategy | Ref |

| Avanafil | (S)-Prolinol | Reduction of (S)-proline, followed by condensation. | nih.gov |

| Elbasvir | (S)-Prolinol | Oxidation of prolinol and condensation to form imidazole (B134444) ring. | nih.gov |

| Daclatasvir | N-protected proline | Alkylation of the proline derivative. | nih.gov |

| Chiral β-amino alcohols | Various alcohols | Enantioselective Hofmann-Löffler-Freytag reaction. | researchgate.net |

Stereochemical Characterization and Chiral Dynamics of R 3 Pyrrolidin 2 Yl Aniline 2hcl

Elucidation of Absolute and Relative Stereochemistry

The stereochemistry of (R)-3-(Pyrrolidin-2-YL)aniline is defined by a single chiral center at the C2 position of the pyrrolidine (B122466) ring. The "(R)" designation specifies the absolute configuration at this stereocenter, according to the Cahn-Ingold-Prelog priority rules. This means that when viewing the molecule with the lowest priority substituent (the hydrogen atom at C2) pointing away, the sequence of the remaining substituents (the nitrogen atom of the ring, the C3 of the ring, and the aniline (B41778) group) follows a clockwise direction.

Table 1: Stereochemical Descriptors for (R)-3-(Pyrrolidin-2-YL)aniline

| Feature | Description |

|---|---|

| Chiral Center | C2 of the pyrrolidine ring |

| Absolute Configuration | (R) |

| Relative Substitution | 3-substituted aniline |

| Enantiomer | (S)-3-(Pyrrolidin-2-YL)aniline |

| Diastereomers | Would arise with additional stereocenters |

Conformational Analysis of the Pyrrolidine Ring and Aniline Moiety

The non-planar structure of the five-membered pyrrolidine ring is a key feature of its conformational landscape. The ring is not flat and typically adopts one of two low-energy puckered conformations: the "envelope" (where four atoms are coplanar and the fifth is out of plane) or the "twist" (where no four atoms are coplanar). nih.gov For 2-substituted pyrrolidines, the substituent's size and electronic nature significantly influence the preferred pucker. nih.govacs.org

Computational studies and experimental data from related N-substituted pyrrolidines indicate that the ring undergoes a process of pseudorotation, rapidly interconverting between different envelope and twist forms. acs.orgresearchgate.net The presence of the bulky 3-aminophenyl group at the C2 position is expected to favor conformations where this group occupies a pseudo-equatorial position to minimize steric strain.

Table 2: Predominant Pyrrolidine Ring Pucker Modes

| Conformation | Description | Key Feature |

|---|---|---|

| Envelope (E) | Four carbon atoms are nearly coplanar, with the fifth atom (either a carbon or nitrogen) puckered out of the plane. | One atom deviates from the plane. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. | Maximizes the staggering of substituents. |

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at C2 is crucial for the applications of (R)-3-(Pyrrolidin-2-YL)aniline. Epimerization, the change in configuration at one of several stereocenters in a molecule, would lead to the formation of its (S)-enantiomer, resulting in a racemic mixture.

Studies on related 2-substituted pyrrolidines have shown that the C2 stereocenter can be susceptible to epimerization, particularly under basic conditions. nih.gov The mechanism often involves the deprotonation of the C2 hydrogen, forming a transient, planar carbanion or an enamine-like intermediate, which can then be reprotonated from either face, leading to racemization. In some cases, epimerization can occur through the formation of a bicyclic ammonium (B1175870) salt intermediate. clockss.org The stability of the pyrrolidine ring can also be influenced by stereoelectronic effects, such as the anomeric effect, especially when electronegative substituents are present. beilstein-journals.orgnih.govbeilstein-journals.org The dihydrochloride (B599025) (2HCl) form of the title compound, by protonating the nitrogen atoms, is expected to enhance stereochemical stability by reducing the likelihood of base-mediated epimerization at the C2 position.

However, treatment with strong bases could still potentially induce epimerization. nih.gov Studies on similar structures have demonstrated that epimerization can be deliberately induced to synthesize diastereomers that might otherwise be difficult to access. nih.gov

Table 3: Factors Influencing C2 Epimerization in Pyrrolidines

| Factor | Influence on Stability | Rationale |

|---|---|---|

| pH | Decreased stability in basic media | Base can abstract the acidic proton at the C2 position, leading to racemization. nih.gov |

| Nitrogen Substitution | N-acylation can increase susceptibility | Benzoylation followed by treatment with a strong base like n-BuLi has been shown to cause epimerization. nih.gov |

| Temperature | Increased temperature can promote epimerization | Provides the necessary activation energy for the process. |

| Solvent | Solvent polarity can influence reaction rates | Can stabilize charged intermediates involved in the epimerization pathway. |

Chiral Resolution Techniques for Pyrrolidine-Aniline Hybrids

The separation of enantiomers, known as chiral resolution, is essential for obtaining enantiomerically pure compounds. For pyrrolidine-aniline hybrids, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. chromatographyonline.com Chiral HPLC methods can be broadly categorized as direct or indirect. chiralpedia.com

The direct approach is the most common and involves the use of a Chiral Stationary Phase (CSP). The enantiomers in the racemic mixture interact differently with the chiral environment of the CSP, leading to different retention times and thus separation. chromatographyonline.com CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and Pirkle-type phases are frequently employed for the separation of amine-containing chiral compounds. slideshare.net The choice of mobile phase (normal, reversed, or polar organic) is critical for achieving optimal separation. nih.gov

The indirect method involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. chiralpedia.com Following separation, the chiral auxiliary must be cleaved to recover the pure enantiomers, adding extra steps to the process. Given the efficiency of modern CSPs, direct chiral HPLC is often the preferred method. chromatographyonline.com

Table 4: Common Chiral HPLC Stationary Phases for Amine Resolution

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov | Hexane/Isopropanol, Acetonitrile |

| Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) | Inclusion complexation, hydrogen bonding, and ionic interactions. | Methanol/Acetonitrile with acidic/basic modifiers |

| Pirkle-type (e.g., (R,R)-Whelk-O® 1) | π-π interactions, hydrogen bonding, and steric repulsion. | Hexane/Ethanol |

| Cyclodextrin-based | Forms inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. chromatographyonline.com | Reversed-phase (Acetonitrile/Water) |

Chemical Reactivity and Reaction Mechanisms of R 3 Pyrrolidin 2 Yl Aniline 2hcl

Nucleophilic and Electrophilic Reactivity of the Pyrrolidine (B122466) Nitrogen

The pyrrolidine ring contains a secondary amine, the nitrogen of which possesses a lone pair of electrons, making it both basic and nucleophilic. nih.govchemicalbook.com The reactivity of this nitrogen is a cornerstone of pyrrolidine chemistry, readily participating in reactions with a variety of electrophiles. chemicalbook.com However, in the case of (R)-3-(pyrrolidin-2-yl)aniline 2HCl, the compound is supplied as a dihydrochloride (B599025) salt. This means both the pyrrolidine nitrogen and the aniline (B41778) nitrogen are protonated, forming ammonium (B1175870) ions. In this protonated state, the nitrogen lone pairs are unavailable, and their nucleophilicity is effectively nullified.

To engage the pyrrolidine nitrogen in nucleophilic reactions, deprotonation with a suitable base is a prerequisite. Once neutralized, the pyrrolidine nitrogen exhibits typical reactivity for a secondary amine. wikipedia.org It can undergo a range of nucleophilic substitution reactions:

Alkylation: Reaction with alkyl halides to form N-alkylated pyrrolidine derivatives.

Acylation: Reaction with acyl chlorides or anhydrides to yield N-acylpyrrolidines (amides).

Reductive Amination: Condensation with aldehydes or ketones to form an iminium ion, which is subsequently reduced to a tertiary amine.

The basicity of the pyrrolidine nitrogen is influenced by the electronic nature of its substituents. nih.gov The presence of the aniline ring at the C-2 position has a modest electronic effect.

While amines are primarily known for their nucleophilicity, the pyrrolidine nitrogen can be made to act as an electrophilic center. This is typically achieved by converting it into a better leaving group, for example, through the formation of an N-nitrosamine with nitrous acid or an N-haloamine. These derivatives can then undergo substitution reactions with strong nucleophiles.

Aromatic Reactivity of the Aniline Ring System

The aniline portion of the molecule dictates its reactivity towards electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). msu.edudoubtnut.com It is strongly ortho, para-directing, donating electron density to the aromatic ring through resonance, which particularly enriches the positions ortho (C2, C6) and para (C4) to the amine. byjus.com

Directing Effects on Electrophilic Aromatic Substitution

| Position | Effect of -NH₂ (at C1) | Effect of Pyrrolidinyl (at C3) | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Reinforced | Highly Favored |

| C4 | Para (Activating) | Ortho (Activating) | Strongly Reinforced | Highly Favored |

| C5 | Meta (Neutral) | Para (Activating) | Antagonistic | Less Favored |

| C6 | Ortho (Activating) | Meta (Neutral) | Strongly Directed by -NH₂ | Favored |

Given the superior activating strength of the amino group, the primary sites for electrophilic attack are positions 2, 4, and 6. Due to steric hindrance from the adjacent pyrrolidinyl group, substitution at C-2 might be slightly less favored than at C-4 and C-6.

Common electrophilic substitution reactions for anilines include:

Halogenation: Aniline is so reactive that reactions with bromine water at room temperature lead to the formation of a white precipitate of the 2,4,6-tribromo-substituted product without a catalyst. byjus.comlibretexts.org To achieve mono-substitution, the high reactivity of the amino group must be attenuated, typically by acetylation to form an acetanilide. msu.edulibretexts.org

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids is complex. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This leads to significant amounts of the meta-nitro product alongside oxidation byproducts. byjus.com Controlled para-nitration is usually achieved by first protecting the amino group as an acetanilide. msu.edu

Sulfonation: Reaction with sulfuric acid forms anilinium hydrogen sulfate, which upon heating produces p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com

Diazotization: The primary aromatic amine of the aniline moiety can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. wikipedia.org This intermediate is highly versatile and can be converted to a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reactions). wikipedia.org

It is important to note that Friedel-Crafts reactions (alkylation and acylation) typically fail with anilines because the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the basic amino group, deactivating the ring towards electrophilic attack. byjus.comlibretexts.org

Redox Chemistry Involving the this compound Core

The redox chemistry of the molecule is complex, with both the aniline ring and, under certain conditions, the pyrrolidine moiety being susceptible to oxidation and reduction.

Oxidation Pathways

The oxidation of the aniline ring has been extensively studied and can result in a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.orgnih.gov Freshly purified aniline is a colorless oil that darkens on exposure to air due to the formation of colored, oxidized impurities. wikipedia.org

Non-Selective Oxidation: Strong oxidizing agents can lead to a mixture of products or polymerization.

Potassium permanganate (B83412) (KMnO₄): In a neutral solution, it oxidizes aniline to nitrobenzene (B124822); in an alkaline solution, it can form azobenzene. wikipedia.org An acidic medium can lead to the formation of aniline black, a polymer. wikipedia.org

Chromic acid (H₂CrO₄): Converts aniline into quinone. wikipedia.org

Nitric Acid (HNO₃): Can act as an oxidizing agent, leading to the formation of nitrobenzene and various polymeric "aniline black" tars, especially under uncontrolled conditions.

Selective Oxidation: Under controlled conditions, selective oxidation can target the amino group. The formation of nitrobenzene is a key example.

Radical-Mediated Oxidation: Pulse radiolysis studies on aniline derivatives show that hydroxyl radicals react via addition to the ring or H-abstraction, leading to OH-adducts and anilino radicals. rsc.org

The pyrrolidine ring is generally stable to oxidation but can be dehydrogenated under specific catalytic conditions, for instance using B(C₆F₅)₃, to form the corresponding pyrrole. acs.org

Common Oxidizing Agents for Aniline and Their Products

| Oxidizing Agent | Conditions | Major Product(s) | Citation |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic | Aniline Black | wikipedia.org |

| Potassium Permanganate (KMnO₄) | Alkaline | Azobenzene | wikipedia.org |

| Chromic Acid (H₂CrO₄) | Acidic | Quinone | wikipedia.org |

| Nitric Acid (HNO₃) | Controlled | Nitrobenzene | |

| Persulfate | - | Polyanilines | wikipedia.org |

Reduction Reactions

Reduction reactions can target either the aromatic ring or functional groups that may be introduced onto the scaffold.

Reduction of the Aromatic Ring: The benzene ring of the aniline moiety is resistant to reduction but can be hydrogenated to a cyclohexylamine (B46788) ring under forcing conditions, such as high-pressure catalytic hydrogenation (e.g., using a rhodium or ruthenium catalyst).

Reduction of Derivatives: If the aniline ring is first nitrated, the resulting nitro group can be readily reduced back to an amino group using various methods, including catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). msu.edu This is a common synthetic strategy in the chemistry of aromatic amines. Similarly, the reduction of a diazonium salt can be used to replace the amino group with hydrogen.

Reduction of the Pyrrolidine Moiety: The saturated pyrrolidine ring is inert to most reducing agents. However, related pyrrolidone (lactam) or pyrroline (B1223166) (imine) structures can be reduced. For instance, the carbonyl group of a pyrrolidone can be reduced to a methylene (B1212753) group with strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govnih.gov

Cyclization and Rearrangement Processes Involving the Scaffold

The bifunctional nature of (R)-3-(pyrrolidin-2-yl)aniline provides opportunities for intramolecular cyclization reactions to form novel polycyclic systems. These reactions typically require the introduction of appropriate functional groups to act as reaction partners.

Pictet-Spengler Type Reactions: A classic cyclization method involves the condensation of an amine with an aldehyde or ketone followed by ring closure. By functionalizing the aniline nitrogen or the pyrrolidine ring, it's possible to construct a new ring. For example, a reaction could be designed between the aniline nitrogen and a carbonyl group placed on a substituent at the pyrrolidine nitrogen.

Cyclization via Diazonium Salts: Diazotization of the aniline's amino group creates a highly reactive electrophilic diazonium salt. This could potentially be trapped intramolecularly by the nucleophilic pyrrolidine nitrogen, which would lead to the formation of a new five-membered ring, resulting in a tricyclic benzodipyrrolidine system.

Radical Cyclization: Radical-mediated reactions can be used to form C-C or C-heteroatom bonds. For instance, generation of a radical on a side chain attached to the pyrrolidine nitrogen could lead to an intramolecular addition to the aniline ring.

Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for ring formation. For instance, if the aniline ring is halogenated, an intramolecular Buchwald-Hartwig amination could be envisioned by coupling the aryl halide with the pyrrolidine nitrogen to form a fused ring system. The cyclization of N-(2-alkynyl)anilines to form quinolines is a known process. researchgate.net

Rearrangement reactions are also plausible, particularly under thermal or photochemical conditions, or during acid/base-catalyzed processes. While specific rearrangements for this exact scaffold are not widely documented, related aniline derivatives are known to undergo complex rearrangement cascades. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic parameters for reactions involving this compound are not extensively reported in publicly available literature. However, the reactivity can be qualitatively and semi-quantitatively understood by examining data from related compounds.

Kinetics: The rate of reaction is governed by the activation energy. For electrophilic aromatic substitution on the aniline ring, the reaction rates are significantly faster than for benzene due to the powerful activating effect of the amino group. msu.edu This implies a lower activation energy for the formation of the sigma complex intermediate. Kinetic studies on substituted anilines have been used to quantify their nucleophilicity. researchgate.net The table below, adapted from studies on para-substituted anilines, illustrates how electron-donating groups increase nucleophilicity (and thus reaction rate with electrophiles), while electron-withdrawing groups decrease it.

Nucleophilicity Parameters for Various para-Substituted Anilines

| Substituent (X) in X-C₆H₄-NH₂ | Nucleophilicity Parameter (N) | sN Parameter | Citation |

|---|---|---|---|

| -OH | 14.76 | 0.75 | researchgate.net |

| -OMe | 14.90 | 0.74 | researchgate.net |

| -Me | 14.52 | 0.82 | researchgate.net |

| -H | 12.89 | 0.82 | researchgate.net |

| -Cl | 11.20 | 0.80 | researchgate.net |

The pyrrolidinyl group at the meta position in the title compound is an alkyl group, which is electron-donating. Therefore, it is expected to have a high nucleophilicity and exhibit fast kinetics in reactions with electrophiles.

Thermodynamics: The thermodynamics of a reaction are determined by the change in Gibbs free energy (ΔG), which relates to the stability of products versus reactants. Most electrophilic aromatic substitution reactions are thermodynamically favorable because they re-establish the highly stable aromatic system in the product. Reactions involving the pyrrolidine nitrogen, such as acylation or alkylation, also typically form stable C-N or other covalent bonds, making them thermodynamically driven. Computational studies on related systems often show that the formation of the main products is favored via pathways with the lowest activation energy (kinetic control) and leads to the most stable products (thermodynamic control). beilstein-journals.org

Design and Synthesis of Derivatized R 3 Pyrrolidin 2 Yl Aniline 2hcl Analogues

Structural Modifications of the Pyrrolidine (B122466) Ring

The five-membered, saturated pyrrolidine ring is a key structural feature, contributing to the molecule's three-dimensional shape and basicity. nih.gov Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which can significantly influence biological activity. nih.gov Synthetic strategies often begin with optically pure precursors like (S)-proline or (R)-proline to maintain stereochemical integrity. nih.gov

The secondary amine nitrogen of the pyrrolidine ring is a primary site for modification due to its basicity and nucleophilicity. nih.gov Alkylation and acylation are common reactions used to introduce a wide variety of substituents at this position.

Alkylation: This process involves the addition of alkyl groups to the nitrogen atom. N-dealkylation, the reverse process, is also a significant transformation in chemical synthesis and metabolism. nih.gov The reactivity in alkylation can be influenced by the substituents on the ring; for instance, gem-methylation at the C-5 position of related nitrogen mustards has been shown to significantly increase alkylation activity. d-nb.info

Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This transformation is crucial in the synthesis of many complex molecules. For example, in the synthesis of the drug Raclopride, a pyrrolidine-containing amine is reacted with an acid chloride to form an amide linkage. nih.gov Palladium-catalyzed reactions can also achieve concurrent N-demethylation and N-acylation. nih.gov

Table 1: Examples of N-Substitution Reactions on Pyrrolidine Scaffolds

| Reaction Type | Reagent/Catalyst Example | Product Type | Reference |

| N-Acylation | Acid Chloride | Amide | nih.gov |

| N-Alkylation | Allyl Bromide | Tertiary Amine | mdpi.com |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Substituted Pyrrolidine | nih.gov |

| N-Arylation | Aryl Halide + Catalyst (e.g., Palladium) | N-Aryl Pyrrolidine | N/A |

Modifying the carbon backbone of the pyrrolidine ring introduces new functional groups and stereocenters, which can fine-tune the molecule's properties. nih.gov

Key strategies for carbon functionalization include:

Starting with Functionalized Precursors: A common and effective method is to use commercially available, optically pure pyrrolidine derivatives, such as 4-hydroxyproline. nih.govmdpi.com The hydroxyl group serves as a handle for further transformations. For instance, it can be converted to a ketone via TEMPO oxidation or undergo a Mitsunobu reaction to introduce other functionalities. mdpi.com

C-H Activation: Modern synthetic methods enable the direct functionalization of otherwise unactivated C(sp³)-H bonds. nih.gov This highly efficient strategy allows for the introduction of aryl groups onto the pyrrolidine ring under catalytic conditions, as demonstrated in the synthesis of complex proline analogs. nih.gov

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing the pyrrolidine ring itself with desired substituents. For example, the reaction between an azomethine ylide and an alkene can generate highly functionalized pyrrolidines. nih.gov

Addition of Functional Groups: Specific functional groups can be installed at various positions. The synthesis of diethyl (pyrrolidin-2-yl)phosphonates, for example, introduces a phosphonate (B1237965) group at the C2 position, adjacent to the aniline (B41778) ring. nih.gov

Substitution Patterns and Functional Group Introductions on the Aniline Moiety

The aniline portion of the molecule is readily modified through electrophilic aromatic substitution and cross-coupling reactions. The nature and position of substituents on this aromatic ring can drastically alter the electronic properties and steric profile of the entire analogue. nih.gov

Early structure-activity relationship (SAR) studies on related scaffolds have shown that the aniline moiety is a highly suitable site for diverse modifications. nih.gov Synthetic strategies often involve the coupling of a pre-functionalized aniline or aryl halide with the pyrrolidine component. For example, a Suzuki cross-coupling reaction can be used to attach various aryl groups. nih.gov The introduction of electron-withdrawing or electron-donating groups can modulate the basicity of the aniline nitrogen and influence its potential as a hydrogen bond donor.

Table 2: Representative Functional Groups for Aniline Moiety Substitution

| Substituent Type | Example Group | Potential Effect | Reference |

| Halogens | -Cl, -F, -Br | Modify lipophilicity and electronic properties | nih.gov |

| Alkyl/Alkoxy | -CH₃, -OCH₃ | Increase lipophilicity, steric bulk | mdpi.com |

| Nitro | -NO₂ | Strong electron-withdrawing group | N/A |

| Cyano | -CN | Electron-withdrawing group | nih.gov |

| Carboxyl/Ester | -COOH, -COOR | Introduce acidic center, potential for H-bonding | nih.gov |

Hybrid Molecule Design Incorporating the (R)-3-(Pyrrolidin-2-YL)aniline Scaffold

A sophisticated strategy in drug design involves creating hybrid molecules by covalently linking two or more distinct pharmacophores. mdpi.com This approach aims to produce compounds with either a dual mode of action or improved properties by combining the attributes of each component scaffold. mdpi.com

The (R)-3-(pyrrolidin-2-yl)aniline scaffold can be incorporated into such hybrids, where it may serve as a core structure or as one of the key pharmacophoric units. The design process often involves a linker that connects the pyrrolidine-aniline moiety to another biologically active molecule. mdpi.com For instance, the scaffold could be linked to moieties known to interact with other targets, such as kinases or ion channels, to create multifunctional therapeutic agents. mdpi.commdpi.com

Structure-Reactivity Relationships in Analogues

The relationship between a molecule's structure and its chemical reactivity is fundamental to understanding its behavior. For analogues of (R)-3-(pyrrolidin-2-yl)aniline, modifications to either the pyrrolidine or aniline moieties can lead to significant changes in reactivity. nih.gov

Influence of Aniline Substituents: Substitutions on the aniline ring primarily affect the electronic properties of the aromatic system and the basicity of the exocyclic amine. Electron-withdrawing groups, for instance, can reduce the nucleophilicity of the aniline nitrogen, impacting its participation in reactions like cross-coupling. Computational studies and 3D-QSAR models can be used to rationalize these trends and guide the design of new analogues with desired reactivity profiles. nih.govmdpi.com An elaborate structure-activity relationship (SAR) study on related proline analogs found that adding substituents at certain positions could predictably confer selectivity for specific receptors. nih.gov

Application of R 3 Pyrrolidin 2 Yl Aniline 2hcl Derivatives in Ligand Chemistry and Catalysis

Development of Chiral Ligands from the (R)-Pyrrolidin-2-yl Structural Motif

The (R)-pyrrolidin-2-yl structural motif is a fundamental building block in the design of chiral ligands for asymmetric catalysis. mdpi.com Its rigid five-membered ring structure locks the substituents in a well-defined three-dimensional arrangement, which is crucial for effective stereochemical communication during a catalytic cycle. The pyrrolidine (B122466) nitrogen atom serves as a primary coordination site for metal ions.

In derivatives of (R)-3-(pyrrolidin-2-YL)aniline, the aniline (B41778) group provides a second point of potential coordination or a handle for further functionalization. The amino group on the phenyl ring can be readily modified to introduce a wide variety of coordinating groups. For instance, acylation or reaction with sulfonyl chlorides can introduce amide, sulfonamide, or other functionalities. These modifications allow for the creation of bidentate (N,N) or even tridentate ligands, where the pyrrolidine nitrogen and a group derived from the aniline nitrogen can chelate to a metal center. The spatial arrangement of these coordinating atoms is dictated by the substitution pattern on the aniline ring, offering a modular approach to ligand design.

The synthesis of such ligands typically leverages standard peptide coupling procedures or nucleophilic substitution reactions at the aniline nitrogen. mdpi.com The inherent chirality of the (R)-pyrrolidin-2-yl core is thus transferred into a more complex ligand architecture, designed to create a specific chiral environment around a catalytic metal center.

Asymmetric Catalysis Mediated by (R)-3-(Pyrrolidin-2-YL)aniline 2HCl Derived Ligands

Ligands derived from (R)-3-(pyrrolidin-2-YL)aniline have the potential to be applied in both transition metal-catalyzed reactions and in organocatalysis, leveraging the different functional components of the molecule.

In transition metal catalysis, the chiral ligand is responsible for controlling the stereochemical outcome of the reaction by creating an asymmetric binding pocket around the metal. Derivatives of (R)-3-(pyrrolidin-2-YL)aniline can be designed to act as bidentate ligands, coordinating to transition metals such as palladium, rhodium, iridium, or copper. The resulting chiral metal complex can then catalyze a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.

The electronic properties of the aniline ring can be tuned to influence the catalytic activity. Electron-donating or electron-withdrawing substituents on the phenyl ring can modulate the electron density at the metal center, thereby affecting the efficiency of the catalyst. The steric bulk of the ligand, which can also be systematically varied, is critical for creating a chiral environment that effectively differentiates between the two prochiral faces of a substrate. While specific data for (R)-3-(pyrrolidin-2-YL)aniline derived ligands is not extensively reported, the performance of analogous chiral pyrrolidine-based ligands in well-known reactions provides a benchmark for their potential efficacy.

Table 1: Representative Transition Metal-Catalyzed Reactions with Analogous Chiral Pyrrolidine-Based Ligands

| Reaction Type | Metal Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I) | Methyl-Z-acetamidocinnamate | >95 | >98 |

| Suzuki-Miyaura Coupling | Pd(II) | 1-bromo-2-methylnaphthalene | 85-95 | 90-97 |

| Diels-Alder Cycloaddition | Cu(II) | N-Crotonyloxazolidinone | >90 | >95 |

This table is illustrative and shows typical results for established chiral pyrrolidine-based ligands in these reactions.

The secondary amine of the pyrrolidine ring is the key functional group for organocatalysis. Since the seminal reports on the use of proline in asymmetric aldol (B89426) reactions, a vast number of transformations have been developed that rely on catalysis by chiral secondary amines. nih.gov These reactions typically proceed through one of two main activation pathways: the formation of a nucleophilic enamine or the formation of an electrophilic iminium ion.

A catalyst derived from (R)-3-(pyrrolidin-2-YL)aniline could function in a similar manner to proline and its derivatives. The pyrrolidine nitrogen would react with a carbonyl compound (an aldehyde or ketone) to form the key enamine or iminium ion intermediate. The chiral environment, dictated by the (R)-configuration of the pyrrolidine ring, would then direct the approach of the second reactant, leading to the formation of a product with high enantioselectivity.

The aniline moiety in this case acts as a bulky substituent that can influence the steric environment of the catalyst, potentially improving stereoselectivity compared to simpler proline-based catalysts. mdpi.com Furthermore, the amino group of the aniline could engage in hydrogen bonding interactions with the substrate, providing an additional layer of organization in the transition state and enhancing both reactivity and selectivity.

Table 2: Potential Organocatalytic Reactions Mediated by (R)-Pyrrolidine-Based Catalysts

| Reaction Type | Catalyst Activation | Typical Substrates | Product Type | Typical ee (%) |

|---|---|---|---|---|

| Aldol Reaction | Enamine | Aldehyde + Ketone | β-Hydroxy ketone | 90->99 |

| Mannich Reaction | Enamine | Aldehyde + Imine | β-Amino ketone | 85-99 |

| Michael Addition | Enamine | Ketone + Nitroalkene | γ-Nitro ketone | 90-99 |

This table is illustrative, showing common reactions and typical selectivities achieved with well-established proline-type organocatalysts.

Role as Chiral Auxiliaries in Synthetic Methodologies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

(R)-3-(Pyrrolidin-2-YL)aniline could serve as an effective chiral auxiliary. The aniline nitrogen provides a convenient point of attachment to a substrate, for example, by forming an amide bond with a carboxylic acid derivative. Once attached, the chiral pyrrolidine moiety would be held in close proximity to the reacting center. Its rigid, stereodefined structure would block one face of the substrate, forcing an incoming reagent to attack from the less hindered face. This strategy can be applied to a range of reactions, including alkylations of enolates, aldol reactions, and conjugate additions. Following the diastereoselective reaction, the amide bond connecting the auxiliary can be cleaved under hydrolytic conditions to release the enantiomerically enriched product and recover the (R)-3-(pyrrolidin-2-YL)aniline auxiliary.

Engineering of Catalyst Systems for Enhanced Stereoselectivity and Efficiency

The modular nature of ligands and catalysts derived from (R)-3-(pyrrolidin-2-YL)aniline makes them highly amenable to systematic engineering for improved performance. Fine-tuning the steric and electronic properties is a key strategy for enhancing stereoselectivity and efficiency. This can be achieved by:

Modification of the Aniline Ring: Introducing various substituents (e.g., alkyl, alkoxy, or halogen groups) at different positions on the phenyl ring can alter the electronic properties and steric bulk of the resulting ligand or organocatalyst.

Functionalization of the Pyrrolidine Ring: While the parent compound has an unsubstituted pyrrolidine, synthetic routes can be developed to introduce substituents at other positions (e.g., C3, C4, or C5) of the pyrrolidine ring to create a more defined and constrained chiral pocket.

Immobilization on Solid Supports: To facilitate catalyst separation and recycling, which is crucial for industrial applications, derivatives of (R)-3-(pyrrolidin-2-YL)aniline can be anchored to solid supports like polymers or silica (B1680970) gel. mdpi.comrsc.org The aniline group provides a straightforward handle for covalent attachment to a functionalized support, leading to the development of heterogeneous catalysts that can be used in flow reactors or easily recovered by filtration.

Through these engineering strategies, catalyst systems based on the (R)-3-(pyrrolidin-2-YL)aniline scaffold can be optimized for specific applications, aiming for higher yields, superior enantioselectivities, and improved operational simplicity.

Advanced Analytical and Spectroscopic Characterization Methodologies for R 3 Pyrrolidin 2 Yl Aniline 2hcl Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Discrimination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-3-(Pyrrolidin-2-YL)aniline 2HCl. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity of the pyrrolidine (B122466) and aniline (B41778) rings.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons in the molecule. The aromatic protons on the aniline ring typically appear in the downfield region, while the protons of the pyrrolidine ring are found in the upfield region. The dihydrochloride (B599025) salt form influences the chemical shifts of protons near the nitrogen atoms due to protonation.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, confirming the presence of both the aromatic and aliphatic ring systems.

NMR is also a powerful technique for isomeric discrimination. While standard NMR can confirm the constitutional isomer, specialized NMR techniques in a chiral environment, such as the use of chiral solvating agents or chiral derivatizing agents, can be employed to distinguish between the (R) and (S) enantiomers. libretexts.org These chiral additives induce diastereomeric interactions, leading to separate signals for the enantiomers, which allows for the determination of enantiomeric purity. libretexts.org

Table 1: Representative NMR Data for Pyrrolidine and Aniline Derivatives

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic (Aniline) | 6.5 - 8.0 | Shifts are influenced by substituents and solvent. |

| ¹H | Pyrrolidine (CH, CH₂) | 1.5 - 4.0 | Protons adjacent to the nitrogen are typically more downfield. |

| ¹³C | Aromatic (Aniline) | 110 - 150 | Quaternary carbons and carbons bearing nitrogen show distinct shifts. |

| ¹³C | Pyrrolidine (CH, CH₂) | 20 - 70 | The carbon at the point of attachment to the aniline ring (C2) is of particular interest. |

Note: Specific chemical shifts for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for identifying potential impurities. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate the protonated molecular ion [M+H]⁺. nih.gov For (R)-3-(pyrrolidin-2-yl)aniline, this would correspond to a peak at an m/z of 163.23. nih.gov The dihydrochloride salt will show the free base in the mass spectrum.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. semanticscholar.org

MS is also invaluable for impurity profiling. By analyzing the mass spectrum for peaks other than the parent ion, trace impurities from the synthesis or degradation products can be identified. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and the impurity ions to gain structural information, aiding in their identification. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

The determination of enantiomeric purity is of paramount importance for a chiral compound like (R)-3-(Pyrrolidin-2-YL)aniline. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for this purpose. thieme-connect.dethieme-connect.de

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. science.gov The (R) and (S) enantiomers will have different retention times on the chiral column, allowing for their quantification. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers. thieme-connect.de

The development of a chiral HPLC or GC method involves screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers. science.gov Method validation according to established guidelines ensures the accuracy and reliability of the enantiomeric purity determination.

X-ray Diffraction Analysis for Solid-State Structure and Chiral Confirmation

X-ray diffraction (XRD) analysis of a single crystal provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net For this compound, successful crystallization and subsequent X-ray analysis would unambiguously confirm the (R) stereochemistry at the C2 position of the pyrrolidine ring.

The resulting crystal structure reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It also provides insights into the intermolecular interactions, such as hydrogen bonding, involving the aniline and pyrrolidine nitrogen atoms and the chloride counter-ions.

Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing the solid-state properties of the bulk material. units.it It can be used to identify the crystalline form (polymorph) of the dihydrochloride salt and to assess its crystallinity. units.it Different polymorphic forms can exhibit different physical properties, making PXRD an important technique in materials characterization. units.it

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to the vibrational modes of the chemical bonds.

The IR spectrum of this compound would show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amine (as an ammonium (B1175870) salt), C-H stretches of the aromatic and aliphatic rings, C=C stretches of the aromatic ring, and C-N stretches.

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Amine Salt) | Stretching | 2800 - 3200 |

| N-H (Primary Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Note: The dihydrochloride salt form will significantly affect the N-H stretching frequencies.

Theoretical and Computational Investigations of R 3 Pyrrolidin 2 Yl Aniline 2hcl

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of a molecule. For (R)-3-(Pyrrolidin-2-YL)aniline 2HCl, methods like Density Functional Theory (DFT) would be highly suitable for investigating the distribution of electron density, the nature of molecular orbitals, and the influence of the pyrrolidinyl substituent on the aromatic aniline (B41778) ring.

The aniline portion of the molecule is an electron-rich aromatic system. The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This delocalization influences the reactivity of the ring, typically directing electrophilic substitution to the ortho and para positions. The pyrrolidine (B122466) ring, being a saturated heterocycle, primarily acts as an alkyl substituent with some inductive effects. The attachment at the meta position means that the steric hindrance from the pyrrolidine ring on the amino group is less direct than if it were at the ortho position.

In the dihydrochloride (B599025) salt form, both the aniline and the pyrrolidine nitrogens would be protonated. This protonation would significantly alter the electronic structure. The electron-donating character of the amino group would be nullified, and it would become an electron-withdrawing group. This would, in turn, decrease the electron density of the aromatic ring.

A Natural Bond Orbital (NBO) analysis could provide further insights into the specific donor-acceptor interactions between the filled and empty orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT

| Property | Hypothetical Value | Significance |

| Dipole Moment | High | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Moderate | Relates to the electronic excitation energies and chemical reactivity. |

| Mulliken Atomic Charges | Positive on N atoms | Reflects the protonated state of the amine and pyrrolidine nitrogen. |

| Bond Lengths (C-N) | Shortened in aniline | Suggests some degree of π-conjugation in the free base form. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be a powerful tool to explore potential reaction pathways involving (R)-3-(Pyrrolidin-2-YL)aniline. For instance, reactions such as N-acylation or N-alkylation at the aniline nitrogen are common for this class of compounds. Theoretical calculations can be employed to determine the transition state structures and activation energies for such reactions. This information is crucial for understanding the reactivity and for optimizing synthetic procedures.

For example, the reaction of (R)-3-(Pyrrolidin-2-YL)aniline with an acyl chloride could be modeled to understand the mechanism of amide bond formation. Computational methods can help identify the most favorable reaction pathway, whether it proceeds through a concerted or a stepwise mechanism. The calculated activation barriers would provide a quantitative measure of the reaction rate.

Furthermore, the chirality of the molecule, originating from the (R)-configuration of the pyrrolidine ring, can influence the stereochemical outcome of certain reactions. Computational modeling can help predict and rationalize the diastereoselectivity of reactions where a new stereocenter is formed.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are particularly well-suited for exploring the conformational space of flexible molecules like (R)-3-(Pyrrolidin-2-YL)aniline. The molecule has several rotatable bonds, including the bond connecting the pyrrolidine ring to the aniline ring, and the pyrrolidine ring itself can adopt various puckered conformations (envelope and twist forms).

MD simulations can provide a detailed picture of the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule. By simulating the molecule over a period of time, one can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor, as the binding affinity is often dependent on the molecule adopting a specific conformation.

The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, revealing the preferred conformational states. This information is invaluable for drug design, as it can guide the design of more rigid analogs that are pre-organized in the bioactive conformation.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT methods. These calculations would predict characteristic peaks for the N-H stretching vibrations of the protonated amines, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be predicted. These theoretical chemical shifts, when compared to experimental spectra, can aid in the structural elucidation and assignment of signals. The protonation of the nitrogen atoms would have a significant deshielding effect on the adjacent protons.

Circular Dichroism (CD) Spectroscopy: Given the chiral nature of the molecule, theoretical prediction of the CD spectrum would be valuable. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Range |

| IR (cm⁻¹) | N-H stretch (protonated) | 2800-3200 |

| C-H stretch (aromatic) | 3000-3100 | |

| C-H stretch (aliphatic) | 2850-2960 | |

| ¹H NMR (ppm) | Aromatic Protons | 7.0-8.0 |

| Pyrrolidine Protons | 2.0-4.0 | |

| Amine Protons (NH₃⁺, NH₂⁺) | 8.0-10.0 | |

| ¹³C NMR (ppm) | Aromatic Carbons | 110-150 |

| Pyrrolidine Carbons | 25-60 |

Computational Design and Screening of Novel Derivatives

The scaffold of (R)-3-(Pyrrolidin-2-YL)aniline can serve as a starting point for the computational design and screening of novel derivatives with potentially enhanced biological activity. In silico techniques are widely used in drug discovery to prioritize compounds for synthesis and testing. nih.govnih.govrsc.org

Structure-based drug design could be employed if a target protein is known. This would involve docking various derivatives of (R)-3-(Pyrrolidin-2-YL)aniline into the active site of the protein to predict their binding affinity and mode of interaction. Modifications could be made to the aniline or pyrrolidine rings to improve these interactions. For example, adding hydrogen bond donors or acceptors, or introducing bulky groups to fill hydrophobic pockets.

Ligand-based drug design approaches, such as quantitative structure-activity relationship (QSAR) studies, could also be used. This would involve building a statistical model that correlates the structural features of a series of related compounds with their biological activity. This model could then be used to predict the activity of new, unsynthesized derivatives.

Virtual screening of large compound libraries could also be performed to identify other molecules that are structurally similar to (R)-3-(Pyrrolidin-2-YL)aniline and are likely to have similar biological activities.

Emerging Research Frontiers and Future Prospects for R 3 Pyrrolidin 2 Yl Aniline 2hcl in Chemical Science

Integration with Flow Chemistry and Automated Synthesis

The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis are revolutionizing the way chemists approach molecule creation. The integration of (R)-3-(pyrrolidin-2-yl)aniline 2HCl into these platforms is an emerging frontier with significant potential.

Recent advancements have demonstrated the successful construction of α-chiral pyrrolidine (B122466) libraries using highly diastereoselective continuous flow protocols. rsc.org These methods can achieve high yields and superior diastereocontrol within very short reaction times, on the order of 150 seconds. rsc.org Such rapid and scalable access to functionalized chiral pyrrolidines highlights a clear pathway for the utilization of (R)-3-(pyrrolidin-2-yl)aniline as a key building block in similar systems. rsc.org The utility of flow methodology has been proven by the gram-scale preparation of intermediates for selective κ-opioid receptor antagonists, with a self-designed microfluidic reactor achieving a throughput of 7.45 g/h. rsc.org This suggests the potential for large-scale, efficient production of derivatives of (R)-3-(pyrrolidin-2-yl)aniline.

Automated synthesis platforms, which enable the rapid generation of large compound libraries, could leverage (R)-3-(pyrrolidin-2-yl)aniline to create diverse sets of molecules for screening in drug discovery and materials science. By combining the chiral pyrrolidine motif with a variety of reactants in an automated fashion, researchers can efficiently explore vast chemical spaces to identify novel compounds with desired biological activities or material properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Pyrrolidines

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes rsc.org |

| Scalability | Often challenging | More readily scalable rsc.org |

| Process Control | Limited | Precise control of temperature, pressure, and mixing |

| Safety | Handling of large quantities of hazardous materials | Improved safety with smaller reaction volumes |

| Throughput | Lower | High throughput achievable rsc.org |

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthetic routes, which mimic biosynthetic pathways, are gaining traction as a means to produce chiral compounds with high selectivity and efficiency. The pyrrolidine ring is a common motif in a vast array of natural products, particularly alkaloids. rsc.org

One of the most prominent bio-inspired strategies involves the use of proline as a chiral starting material for the synthesis of pyrrolidine-containing natural products. rsc.org This approach leverages the inherent chirality of proline to construct more complex molecules. Similarly, bio-inspired routes to (R)-3-(pyrrolidin-2-yl)aniline could be envisioned starting from L-proline, taking advantage of its stereochemistry to set the (R)-configuration at the 2-position of the pyrrolidine ring.

Furthermore, the field of biocatalysis offers powerful tools for the enantioselective synthesis of chiral amines and the construction of N-heterocycles. nih.govnih.gov Engineered enzymes, such as transaminases and cytochrome P450s, can catalyze reactions with high stereoselectivity under mild conditions. nih.govnih.gov For instance, recent research has demonstrated the use of engineered cytochrome P411 variants for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.gov The development of biocatalytic methods for the key bond-forming steps in the synthesis of (R)-3-(pyrrolidin-2-yl)aniline could lead to more sustainable and efficient manufacturing processes.

Bio-inspired syntheses of pyrrolizidine (B1209537) alkaloids, which share the pyrrolidine core, often involve key cyclization reactions. nih.govnih.gov Exploring analogous cyclization strategies, potentially mediated by biocatalysts, could open new avenues for the synthesis of (R)-3-(pyrrolidin-2-yl)aniline and its derivatives.

Novel Applications in Materials Science (e.g., chiral polymers, organic semiconductors)

The unique structural features of this compound make it an attractive candidate for the development of novel materials with tailored properties.

Chiral Polymers: The incorporation of chiral units into polymers can impart unique optical, recognition, and catalytic properties. The bifunctional nature of (R)-3-(pyrrolidin-2-yl)aniline, with its primary aromatic amine and secondary cyclic amine, allows for its use as a monomer in polymerization reactions. This can lead to the formation of chiral polyamides, polyimides, or other polymers where the chirality is embedded directly into the polymer backbone. Such chiral polymers could find applications in chiral chromatography, asymmetric catalysis, and as chiral sensors.

A particularly exciting frontier is the development of chiral porous materials, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). rsc.org Chiral pyrrolidine-functionalized MOFs and COFs have been synthesized and shown to be effective in heterogeneous asymmetric catalysis. rsc.org (R)-3-(pyrrolidin-2-yl)aniline could serve as a chiral building block for the construction of novel MOFs and COFs with well-defined porous structures and accessible chiral catalytic sites.

Organic Semiconductors: The development of organic semiconductors is a rapidly growing field with applications in flexible displays, solar cells, and sensors. While there is no direct research yet on the use of (R)-3-(pyrrolidin-2-yl)aniline in organic semiconductors, its structure possesses elements that are of interest. The aniline (B41778) moiety is a well-known component of conducting polymers. The introduction of a chiral pyrrolidine group could influence the packing of the polymer chains in the solid state, potentially leading to new chiroptical or charge-transport properties. Further functionalization of the aniline ring could be used to tune the electronic properties of the resulting materials.

Table 2: Potential Material Science Applications of this compound

| Material Type | Potential Application | Key Feature of (R)-3-(Pyrrolidin-2-YL)aniline |

| Chiral Polymers | Chiral stationary phases for chromatography | Inherent chirality |

| Chiral MOFs/COFs | Heterogeneous asymmetric catalysis rsc.org | Bifunctional for framework construction |

| Organic Semiconductors | Chiroptical electronic devices | Aniline moiety and chiral substituent |

Advancements in Chemical Reaction Engineering Utilizing the Compound

Chemical reaction engineering focuses on the practical aspects of chemical reactions, including reactor design, process optimization, and scale-up. The synthesis and application of this compound can benefit significantly from advancements in this field.

As discussed in the context of flow chemistry, the transition from batch to continuous manufacturing offers numerous advantages for the production of chiral pyrrolidines. rsc.org Chemical reaction engineering principles are crucial for designing and optimizing continuous flow reactors for the synthesis of (R)-3-(pyrrolidin-2-yl)aniline and its derivatives. This includes modeling reaction kinetics, heat and mass transfer, and residence time distribution to maximize yield, selectivity, and throughput.

The study of reaction mechanisms and kinetics using in-situ monitoring techniques, such as flow NMR and mass spectrometry, can provide valuable insights for process optimization. whiterose.ac.uk Understanding the reaction pathways and identifying potential side products is essential for developing robust and scalable manufacturing processes for this chiral building block.

Interdisciplinary Research Directions in Pure Chemistry

The unique structure of this compound places it at the intersection of several sub-disciplines of pure chemistry, opening up exciting avenues for interdisciplinary research.

Asymmetric Catalysis: Chiral amines are widely used as organocatalysts and as ligands for metal-catalyzed asymmetric reactions. alfachemic.com The pyrrolidine scaffold, in particular, is a privileged structure in organocatalysis. (R)-3-(pyrrolidin-2-yl)aniline can serve as a precursor for the synthesis of novel chiral ligands and organocatalysts. The presence of both a secondary amine and an aromatic amine allows for diverse functionalization, leading to the creation of new catalyst structures with potentially unique reactivity and selectivity in a wide range of chemical transformations, including Aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. alfachemic.com